molecular formula C17H11ClF3N3O3 B11479607 4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11479607
M. Wt: 397.7 g/mol
InChI Key: CCSIYHNKEFKGAN-UHFFFAOYSA-N
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Description

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide group and a trifluoromethyl-substituted imidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chloroform, trifluoroacetic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide or imidazolidinone compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide stands out due to its unique combination of a chloro-substituted benzamide group and a trifluoromethyl-substituted imidazolidinone ring. This structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H11ClF3N3O3

Molecular Weight

397.7 g/mol

IUPAC Name

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C17H11ClF3N3O3/c18-11-8-6-10(7-9-11)13(25)22-16(17(19,20)21)14(26)24(15(27)23-16)12-4-2-1-3-5-12/h1-9H,(H,22,25)(H,23,27)

InChI Key

CCSIYHNKEFKGAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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